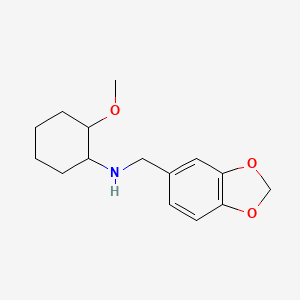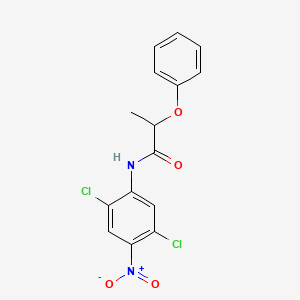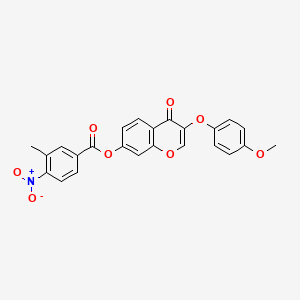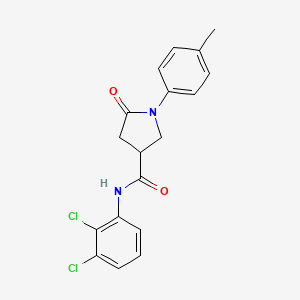
(1,3-benzodioxol-5-ylmethyl)(2-methoxycyclohexyl)amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-benzodioxol-5-ylmethyl)(2-methoxycyclohexyl)amine oxalate, commonly known as Methoxetamine or MXE, is a dissociative drug that belongs to the arylcyclohexylamine class of compounds. It is a research chemical that has gained popularity among the scientific community due to its unique pharmacological properties. MXE is a potent NMDA receptor antagonist, which makes it a valuable tool for studying the role of NMDA receptors in various physiological processes.
Mechanism of Action
MXE works by blocking the NMDA receptors in the brain, which are responsible for regulating the activity of glutamate, a neurotransmitter involved in learning and memory. By blocking these receptors, MXE produces a dissociative state, characterized by a sense of detachment from one's surroundings and a loss of sensory perception.
Biochemical and Physiological Effects:
MXE produces a range of physiological and biochemical effects, including sedation, analgesia, and dissociation. It also affects the cardiovascular system, causing an increase in heart rate and blood pressure. MXE has been shown to have a high affinity for the serotonin and dopamine transporters, which may contribute to its psychoactive effects.
Advantages and Limitations for Lab Experiments
MXE has several advantages as a research tool, including its high potency and selectivity for NMDA receptors. It is also relatively easy to synthesize and has a long shelf life. However, MXE is a controlled substance in many countries, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on MXE. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. MXE may also be useful in studying the role of NMDA receptors in addiction and substance abuse. Additionally, further research is needed to fully understand the biochemical and physiological effects of MXE, as well as its potential long-term effects on the brain and body.
Synthesis Methods
MXE can be synthesized by reacting 3-methoxyphenylacetone with cyclohexylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with paraformaldehyde and acetic anhydride to yield the final product, (1,3-benzodioxol-5-ylmethyl)(2-methoxycyclohexyl)amine oxalate.
Scientific Research Applications
MXE has been used in various scientific studies to investigate the role of NMDA receptors in pain perception, memory formation, and addiction. It has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-17-13-5-3-2-4-12(13)16-9-11-6-7-14-15(8-11)19-10-18-14/h6-8,12-13,16H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVPSAMSEBNWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5035043.png)
![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)
![3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5035057.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5035073.png)
![bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5035080.png)

![N~2~-(2-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5035092.png)


![2-methyl-5-(4-{[1-(3-pyridinylmethyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B5035124.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5035133.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5035135.png)
![4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5035137.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5035141.png)